molecular formula C19H15N3O3S B11472840 2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11472840
M. Wt: 365.4 g/mol
InChI Key: XDEXXLASQNOINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various coupling agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. This compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, isoxazole-containing molecules, and thienopyridine analogs. Examples include:

Uniqueness

What sets 2-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine apart is its unique combination of aromatic and heterocyclic rings, which confer specific chemical and biological properties. This compound’s structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile and valuable molecule in scientific research .

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C19H15N3O3S/c1-9-5-10(2)21-19-16(9)17(20)18(26-19)15-7-12(22-25-15)11-3-4-13-14(6-11)24-8-23-13/h3-7H,8,20H2,1-2H3

InChI Key

XDEXXLASQNOINR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=CC(=NO3)C4=CC5=C(C=C4)OCO5)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.